4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide
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Overview
Description
“4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide” is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide affords a light-orange crystalline perbromide precipitate, which rapidly decolorizes upon heating .Physical And Chemical Properties Analysis
Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Scientific Research Applications
- Findings : Compound X may inhibit cancer cell growth, making it a promising candidate for further investigation .
- Findings : It shows selective fungistatic activity against Aspergillus fumigatus and moderate activity against other fungi .
- Applications : It could contribute to sustainable chemical production by transitioning from biomass feedstock to valuable products .
- Biosynthesis : Researchers explore biosynthetic pathways for constructing natural and unnatural polysubstituted 4-hydroxy-2-pyrones .
Anticancer Activity
Antifungal Properties
Biorenewable Molecules
Polyketide Research
Ring Modification Strategies
Future Directions
Quinoline and its derivatives continue to be an area of interest due to their versatile applications in medicinal chemistry. Future research could focus on developing new synthesis protocols, exploring additional biological and pharmaceutical activities, and improving the yield and practicality of the reactions .
properties
IUPAC Name |
2-methyl-4-oxo-N-pyridin-4-yl-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-8-15(20)13-9-11(2-3-14(13)18-10)16(21)19-12-4-6-17-7-5-12/h2-9H,1H3,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHURPUPOTHENHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide |
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